4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol
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Description
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol is a synthetic organic compound that features both an imidazole ring and an oxane (tetrahydropyran) ring
Mechanism of Action
Target of Action
The compound “4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol” is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the target they interact with . For instance, some imidazole derivatives can act as inhibitors for certain enzymes, while others might bind to receptors and modulate their activity
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their wide range of targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. As mentioned earlier, imidazole derivatives can have a wide range of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Coupling of the Imidazole and Oxane Rings: The final step involves the coupling of the imidazole and oxane rings through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Properties
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10(2)11-13-5-6-14(11)9-12(15)3-7-16-8-4-12/h5-6,10,15H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDZGMQBMGNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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